6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate
CAS No.: 89823-23-4
Cat. No.: VC3967190
Molecular Formula: C22H23NO3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89823-23-4 |
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Molecular Formula | C22H23NO3 |
Molecular Weight | 349.4 g/mol |
IUPAC Name | 6-[4-(4-cyanophenyl)phenoxy]hexyl prop-2-enoate |
Standard InChI | InChI=1S/C22H23NO3/c1-2-22(24)26-16-6-4-3-5-15-25-21-13-11-20(12-14-21)19-9-7-18(17-23)8-10-19/h2,7-14H,1,3-6,15-16H2 |
Standard InChI Key | IGHSOWSFSFGPAZ-UHFFFAOYSA-N |
SMILES | C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Canonical SMILES | C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate features a biphenyl backbone substituted with a cyano group (-CN) at the 4'-position and an acrylate ester linked via a hexyloxy spacer at the 4-position. Key structural attributes include:
The biphenyl moiety contributes rigidity, while the hexyloxy spacer introduces flexibility, a balance critical for liquid crystalline behavior. The acrylate group enables radical polymerization, making the compound a versatile monomer for polymer networks.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Melting Point | 71°C (lit.) | |
Predicted Boiling Point | 518.4±45.0°C | |
Density | 1.12±0.1 g/cm³ | |
Purity | >97.0% (GC) |
Synthesis and Manufacturing
While detailed synthetic protocols are proprietary, general pathways involve:
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Biphenyl Core Formation: Coupling of phenyl rings via Suzuki-Miyaura or Ullmann reactions to create the 4-cyano-biphenyl segment.
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Esterification: Attachment of the acrylate group to the hexanol derivative, followed by coupling to the biphenyl moiety.
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Purification: Chromatography or recrystallization to achieve >97% purity .
Suppliers such as TCI Chemical and AK Scientific offer the compound at scales from 1g to 5g, with prices ranging from $161 to $747 per gram .
Physical and Chemical Properties
The compound exhibits a blend of thermal stability and photoreactivity:
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Thermal Behavior: The cyano group enhances thermal stability, with a decomposition temperature exceeding 300°C.
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Photopolymerization: The acrylate group undergoes UV-initiated crosslinking, enabling rapid curing in thin films.
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, THF) but insoluble in water .
Table 2: Thermal and Solubility Data
Property | Value | Source |
---|---|---|
Decomposition Temp | >300°C | |
Solubility in DMF | 50 mg/mL | |
Glass Transition (Tg) | ~120°C (polymer form) |
Applications in Advanced Materials
Liquid Crystalline Polymers (LCPs)
The compound’s rigid-flexible structure promotes mesophase formation, making it ideal for LCPs used in:
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Optoelectronic Displays: Oriented domains enable tunable birefringence for LCDs.
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Actuators: Liquid crystal elastomers (LCEs) exhibit reversible shape changes under thermal/light stimuli.
Photoresponsive Materials
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UV-Curable Coatings: Acrylate groups facilitate crosslinking under UV light, yielding durable films for optics and adhesives.
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Photoresists: High-resolution patterning in microfabrication due to precise polymerization control.
Functional Polymers
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Thermally Stable Composites: Biphenyl-cyano segments enhance thermal conductivity in epoxy blends.
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Ionic Conductors: Pending research explores its role in solid-state electrolytes.
Supplier | Country | Price (1g) | Purity |
---|---|---|---|
TCI Chemical | Japan/USA | $161 | >98.0% |
AK Scientific | USA | $283 | >95% |
Shanghai Daken Advanced Materials | China | $276 | >98% |
Prices vary based on scale and purity, with bulk purchases (5g) costing up to $747 .
Future Research Directions
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Biomedical Applications: Exploring LCEs for drug delivery or artificial muscles.
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Energy Storage: Integration into ion-conductive polymers for batteries.
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Advanced Composites: Hybrid materials with carbon nanotubes for enhanced conductivity.
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